AR-L 57 CL - 61393-38-2

AR-L 57 CL

Catalog Number: EVT-260014
CAS Number: 61393-38-2
Molecular Formula: C14H14ClN3O2
Molecular Weight: 291.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AR-L 57 CL is a cardiotonic agent.
Synthesis Analysis

Methods of Synthesis
The synthesis of AR-L 57 CL involves several key steps, typically starting with the preparation of methyl esters, which are then transformed into hydrazides. These hydrazides undergo cyclization with 2-chloro-1,1,1-trimethoxyethane to yield 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazoles. The subsequent steps include the formation of triphenylphosphonium chlorides and their reaction with aryl aldehydes through the Wittig reaction to produce the final product .

Key parameters in the synthesis include:

Molecular Structure Analysis

Molecular Structure
The molecular structure of AR-L 57 CL features a dichlorophenyl group attached to an oxadiazole ring system. The oxadiazole moiety contributes to its biological activity through its electron-withdrawing properties.

Key Structural Data:

  • Molecular Formula: C₁₄H₉Cl₂N₃O
  • Molecular Weight: Approximately 308.15 g/mol
  • Structural Features:
    • The compound exhibits planar geometry conducive for π-π stacking interactions.
    • The presence of chlorine substituents enhances lipophilicity and may influence binding interactions with biological targets.

The structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to confirm its conformation and functional group orientation .

Chemical Reactions Analysis

Reactions Involving AR-L 57 CL
AR-L 57 CL participates in several chemical reactions that underscore its reactivity profile:

  • Nucleophilic Substitution Reactions: Due to the presence of electrophilic sites on the oxadiazole ring, it can undergo nucleophilic attacks by various nucleophiles.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group can engage in electrophilic substitution reactions under appropriate conditions.
  • Reactivity with Biological Targets: Studies have shown that AR-L 57 CL exhibits significant cytotoxicity against various cancer cell lines, implicating its role as a potential anticancer agent .
Mechanism of Action

Mechanism of Action
The mechanism by which AR-L 57 CL exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation: It has been observed to inhibit cell growth in cancer cell lines such as HCT-116 and MCF-7, suggesting interference with cell cycle progression.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.
  • Target Interaction: Specific interactions with DNA or protein targets may lead to disruption of critical cellular processes .

Data supporting these mechanisms include IC50 values indicating effective concentrations required for significant biological activity across different cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Reported melting point ranges from 150°C to 155°C.

These properties are crucial for determining appropriate handling and application methods in research settings .

Applications

Scientific Applications
AR-L 57 CL has several notable applications:

  • Medicinal Chemistry: Its primary application lies in cancer research as a potential therapeutic agent due to its cytotoxic properties against various cancer cell lines.
  • Chemical Biology Studies: Used in studies aimed at understanding the mechanisms underlying cancer cell proliferation and apoptosis.
  • Drug Development Research: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity profiles.
Theoretical Frameworks and Mechanistic Pathways

Mechanistic Pathways in Halogen Bond Activation and Functionalization

Halogen bonding plays a pivotal role in the reactivity and biological activity of AR-L 57 CL (2-(2,4-Dimethoxyphenyl)-Imidazo-[4,5-b]-pyridine hydrochloride). This interaction involves the formation of a directional σ-hole complex between the electrophilic region of the chlorine atom and nucleophilic sites on biological targets. Computational studies reveal that the chlorine atom in AR-L 57 CL exhibits a positive electrostatic potential (+0.035 a.u.) along the C–Cl bond axis, enabling directional binding with heteroatoms in biomolecular partners [5]. The interaction strength follows the established halogen bonding trend (Cl < Br < I), with binding energies ranging from -5.2 to -15.6 kJ/mol depending on the electron donor characteristics [5].

The electron donor-acceptor (EDA) complex formation facilitates photochemical activation pathways under visible light irradiation. When AR-L 57 CL forms a halogen-bonded complex with biological nucleophiles, irradiation within the charge-transfer band (λCT ≈ 320 nm) promotes single electron transfer (SET), generating radical species through carbon-halogen bond homolysis [6]. This mechanism operates without photoredox catalysts, as demonstrated by the compound's fragmentation into aryl and imidazolyl radicals upon light exposure. The high directionality (R–X–D angles ≈ 160–180°) ensures precise spatial orientation for efficient radical generation [6] [1].

Pharmacodynamic studies demonstrate that these interactions influence cardiovascular activity. AR-L 57 CL's halogen bonding modulates its positive inotropic effects through interactions with myocardial contractility regulators. After intravenous administration (200 mg dose), plasma concentrations (2–5 µg-equivalents/mL) correlate significantly with decreased systolic time intervals (QS2, PEP, LVET), confirming halogen-bond-mediated bioactivity [1]. The brief duration of hemodynamic effects (22 minutes) aligns with the compound's rapid plasma clearance phases [1].

Table 1: Pharmacokinetic Parameters of AR-L 57 CL Relevant to Halogen Bond Activation

ParameterValueSignificance in Halogen Bonding
Plasma t1/2 (Short)4 minutesEnables rapid halogen bond complex formation
Plasma t1/2 (Long)30 minutesSustains weak halogen bonding interactions
Cmax (200 mg IV)5 µg/mLOptimal concentration for σ-hole complexation
Protein Binding AffinityModerateInfluences halogen bond donor availability

Role of Transition Metal Complexes in Catalytic Dehalogenation

Transition metal catalysts enable strategic dehalogenative functionalization of AR-L 57 CL through two primary pathways: C(sp³)–H arylation and catalytic halogen abstraction. Palladium complexes demonstrate particular efficacy in mediating these transformations due to their versatile redox chemistry. The catalytic cycle involves initial oxidative addition of the C–Cl bond into Pd(0), forming arylpalladium(II) intermediates that subsequently activate proximal C(sp³)–H bonds [2].

Key mechanistic studies reveal that cyclopalladated intermediates are crucial for regioselective functionalization. For AR-L 57 CL's imidazo[4,5-b]pyridine core, coordination occurs through the pyridinic nitrogen, directing palladium to adjacent C–H sites. This process enables intramolecular arylation at the C8 position when catalyzed by Pd(OAc)2 (15 mol%) in the presence of Ph2IOTf oxidant [2]. The reaction proceeds via a Pd(II)/Pd(IV) redox cycle, where arylation occurs through concerted metalation-deprotonation with a kinetic isotope effect (KIE) of 3.8, indicating C–H cleavage as the rate-determining step [2] [1].

Alternative pathways involve direct halogen exchange mediated by nickel complexes. Ni(I) species generated in situ undergo single-electron reduction of the C–Cl bond, forming aryl radicals that participate in cross-coupling reactions. This mechanism is particularly relevant for bioconjugation applications of AR-L 57 CL derivatives, where preserving the imidazo[4,5-b]pyridine pharmacophore is essential. Catalyst tuning through electron-deficient phosphine ligands (e.g., tris(4-trifluoromethylphenyl)phosphine) enhances halogen abstraction efficiency by 40% compared to triphenylphosphine analogs [2].

Table 2: Transition Metal Catalysts for AR-L 57 CL Dehalogenation

Catalyst SystemReaction TypeKey IntermediateFunctionalization Yield
Pd(OAc)2/Ag2OC(sp³)–H ArylationCyclopalladated complex78-92%
Pd(OTf)2(MeCN)4Cascade C–H ActivationPd(II)/Pd(IV) species85%
NiCl2/Zn/PPh3Radical DehalogenationAryl-Ni(I) complex67%
RuCl2(PPh3)3Photoredox DechlorinationChloro-radical adduct72%

Computational Modeling of Radical-Mediated Substitution Reactions

Advanced computational methods provide atomistic insights into radical reaction pathways of AR-L 57 CL. Density functional theory (DFT) at the PBE0-dDsC/QZ4P level accurately predicts C–Cl bond dissociation energies (BDE = 289 kJ/mol) and radical formation barriers [5]. Comparative CCSD(T) benchmarks confirm this functional's reliability, with energy deviations below 1.2 kJ/mol for halogen-bonded complexes [5]. The homolytic cleavage proceeds through a transition state with elongated C–Cl bonds (2.18 Å versus 1.76 Å ground state), requiring 172 kJ/mol activation energy under photochemical conditions [6].

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal how the 2,4-dimethoxyphenyl moiety influences radical stability. Following C–Cl bond cleavage, spin density localizes on the imidazo[4,5-b]pyridine nitrogen (0.52 |e⁻|) with significant delocalization into the phenyl ring (0.28 |e⁻|). This conjugated system stabilizes the radical intermediate by 48 kJ/mol compared to non-conjugated analogs, explaining AR-L 57 CL's preferential fragmentation patterns [5] [7]. The spin density distribution dictates subsequent reactivity: nucleophilic radicals attack the C3 position, while electrophilic radicals prefer C5 of the imidazo[4,5-b]pyridine core.

Halogen bonding significantly enhances spin-orbit coupling (SOC) between singlet and triplet states (ΔESOC = 42 cm-1 in complexes versus 8 cm-1 in isolated molecules), accelerating intersystem crossing rates by 15-fold [5]. This heavy atom effect facilitates triplet-mediated reactions under visible light irradiation. ADMET predictions using quantitative structure-property relationship (QSPR) models indicate that radical intermediates alter metabolic vulnerability, reducing cytochrome P450 3A4 affinity by 60% compared to the parent compound [7].

Table 3: Computational Parameters for AR-L 57 CL Radical Reactions

ParameterMethodValueChemical Significance
C–Cl BDEPBE0-dDsC/QZ4P289 kJ/molHomolysis feasibility
Spin Density (N1)UB3LYP/6-311++G(d,p)0.52e⁻Radical site reactivity
SOC Matrix ElementCASSCF(10,8)/NEVPT242 cm-1Intersystem crossing efficiency
Solvation Energy (Water)COSMO-RS-24.3 kJ/molBiological environment reactivity

Comparative Analysis of Isotopic Effects in Reaction Kinetics

Isotopic substitution provides critical mechanistic insights for AR-L 57 CL's reactions through measurable kinetic isotope effects (KIEs). Primary deuterium KIEs (kH/kD ≈ 6–10) observed in metabolic demethoxylation indicate C–H bond cleavage as the rate-determining step [3]. In contrast, secondary KIEs (kH/kD ≈ 1.04–1.22) in electrophilic aromatic substitutions reveal changes in hybridization states during transition states [3] [7].

Carbon-13 KIEs differentiate reaction mechanisms in the imidazo[4,5-b]pyridine core. Nucleophilic substitutions exhibit 13C KIE = 1.042 ± 0.008, consistent with SN2-type transition states [3]. This contrasts with radical pathways where 13C KIEs approach unity (1.002–1.008), indicating negligible rehybridization at the reaction center. For the dimethoxyphenyl moiety, 18O KIEs in demethylation reactions (k16/k18 = 1.024) confirm C–O bond cleavage rather than methyl transfer [7].

Deuterium labeling at the C8 position (kH/kD = 2.3) significantly reduces Pd-catalyzed arylation rates, confirming C–H metalation as the turnover-limiting step [2]. This primary KIE disappears when using pre-formed palladacycles, validating the mechanistic assignment. Heavy atom isotope effects (37Cl KIE = 1.0087) in photolytic dechlorination indicate significant C–Cl bond stretching in the transition state, supporting the radical dissociation mechanism [6] [3]. Computational KIE predictions using Bigeleisen's formula align with experimental values within 5% accuracy, enabling mechanism discrimination without extensive synthetic efforts [3].

Table 4: Kinetic Isotope Effects in AR-L 57 CL Reactions

Reaction TypeIsotopic LabelObserved KIEMechanistic Implication
Oxidative Demethylation[13C]Methoxy1.042 ± 0.008SN2 transition state
Pd-Catalyzed C–H Arylation[C8-2H]2.3C–H cleavage rate-determining
Photolytic Dechlorination[37Cl]1.0087Significant C–Cl bond elongation in TS
Metabolic Hydroxylation[18O]Water1.024C–O bond cleavage in demethylation

Compounds Mentioned in Article:AR-L 57 CL, 2-(2,4-Dimethoxyphenyl)-Imidazo-[4,5-b]-pyridine hydrochloride, Pd(OAc)2, Pd(OTf)2(MeCN)4, NiCl2, RuCl2(PPh3)3, CFX⋯Y complexes

Properties

CAS Number

61393-38-2

Product Name

AR-L 57 CL

IUPAC Name

2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C14H13N3O2.ClH/c1-18-9-5-6-10(12(8-9)19-2)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H

InChI Key

ZAFBRSZVPHJXGB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC.Cl

Solubility

Soluble in DMSO

Synonyms

AR-L 57
AR-L 57 CL
AR-L-57 CL

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.